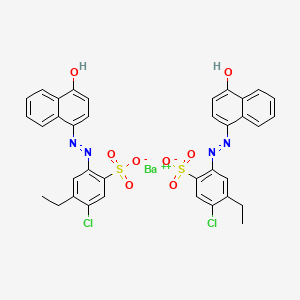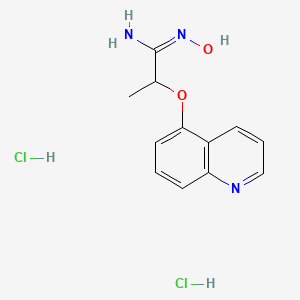
N-Hydroxy-2-(5-quinolinyloxy)propanimidamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Quinolinyl-5)oxy-2 propionamidoxime dichlorhydrate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired quinoline derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be environmentally friendly and cost-effective, ensuring the efficient production of the compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(Quinolinyl-5)oxy-2 propionamidoxime dichlorhydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce various reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
(Quinolinyl-5)oxy-2 propionamidoxime dichlorhydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (Quinolinyl-5)oxy-2 propionamidoxime dichlorhydrate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is particularly relevant in the context of its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various applications in medicinal and industrial chemistry.
Quinolone: A class of synthetic antimicrobials that target bacterial enzymes and are used to treat bacterial infections.
Quinine: An alkaloid used to treat malaria and other conditions, known for its antimalarial properties.
Uniqueness
(Quinolinyl-5)oxy-2 propionamidoxime dichlorhydrate stands out due to its unique structure and versatile applications. Unlike other quinoline derivatives, this compound exhibits a combination of chemical reactivity and biological activity, making it a valuable candidate for various research and industrial applications .
Eigenschaften
CAS-Nummer |
86346-60-3 |
|---|---|
Molekularformel |
C12H15Cl2N3O2 |
Molekulargewicht |
304.17 g/mol |
IUPAC-Name |
N'-hydroxy-2-quinolin-5-yloxypropanimidamide;dihydrochloride |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-8(12(13)15-16)17-11-6-2-5-10-9(11)4-3-7-14-10;;/h2-8,16H,1H3,(H2,13,15);2*1H |
InChI-Schlüssel |
IZXIACBPXWMARW-UHFFFAOYSA-N |
Isomerische SMILES |
CC(/C(=N\O)/N)OC1=CC=CC2=C1C=CC=N2.Cl.Cl |
Kanonische SMILES |
CC(C(=NO)N)OC1=CC=CC2=C1C=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


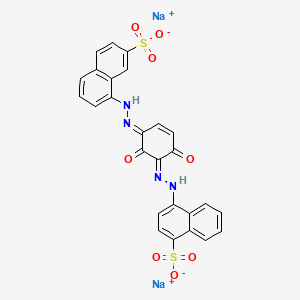
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)

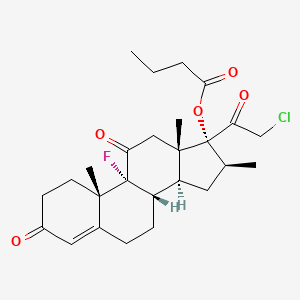
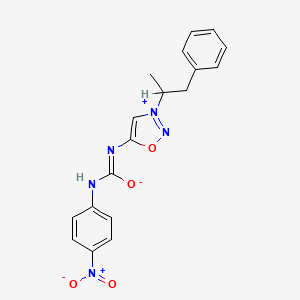
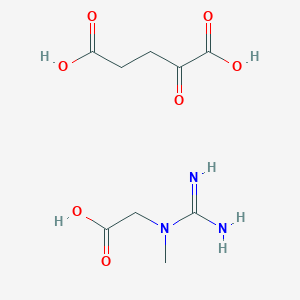
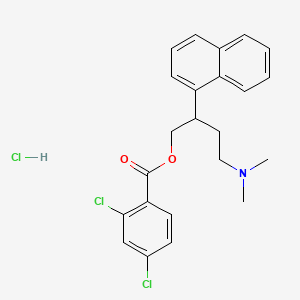
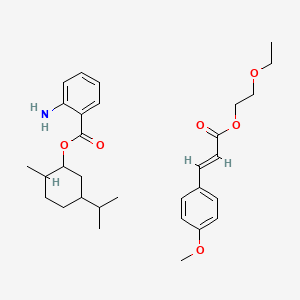
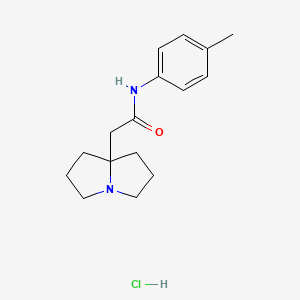
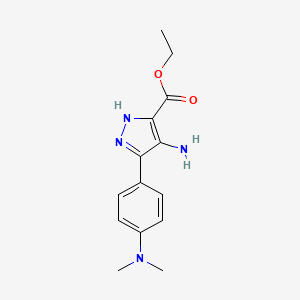

![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
